3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Description
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C17H18N2O. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Properties
IUPAC Name |
3-(1-benzylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZBWPMGQXAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386790 | |
| Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121356-81-8 | |
| Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol typically involves the condensation of 1-benzyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by reduction. One common method involves the reaction of 1-benzyl-1H-benzimidazole with 3-chloropropanol in the presence of a base such as potassium carbonate, followed by reduction with sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-benzyl-1H-benzimidazol-2-yl)propanal or 3-(1-benzyl-1H-benzimidazol-2-yl)propanone.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
DNA Intercalation: Intercalates into DNA, disrupting its structure and function.
Receptor Binding: Binds to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-benzimidazole: A precursor to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol with similar biological activities.
2-Phenylbenzimidazole: Another benzimidazole derivative with comparable properties.
Benzimidazole: The parent compound with a wide range of applications in various fields.
Uniqueness
This compound is unique due to its specific structure, which combines the benzimidazole core with a propanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is a benzimidazole derivative with the molecular formula C17H18N2O. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1-benzyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by reduction processes. A common method includes reacting 1-benzyl-1H-benzimidazole with 3-chloropropanol in the presence of a base such as potassium carbonate, followed by reduction using sodium borohydride to yield the desired alcohol.
The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- DNA Intercalation : It has been suggested that the compound can intercalate into DNA, potentially disrupting its structural integrity and function.
- Receptor Binding : Interaction with specific receptors may modulate their activity, impacting various biological responses.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been explored in various studies. For instance, a recent investigation highlighted that this compound demonstrated cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results indicate promising anticancer properties, warranting further exploration into its mechanisms and therapeutic applications .
Case Studies
A notable case study involved the evaluation of the compound's effects on neurodegenerative diseases. In vitro assays revealed that it could inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. The inhibition was quantified with an IC50 value of approximately 25 nM, suggesting strong potential for therapeutic applications in conditions like Parkinson's disease .
Q & A
Q. What are the common synthetic routes for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, and how can reaction conditions be optimized for yield?
The compound is synthesized via condensation reactions. For example, a base-mediated (e.g., 10% NaOH) condensation between 2-acetyl benzimidazole derivatives and aldehydes in ethanol/water mixtures is effective. Stirring duration (6–8 hours) and stoichiometric control of reactants are critical for yield optimization . Mannich base derivatives can also be prepared by reacting intermediates with formaldehyde and amines under reflux in ethanol, followed by recrystallization .
Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : and NMR (e.g., 500 MHz ) in deuterated solvents (CDCl) resolve aromatic protons, benzyl groups, and hydroxyl signals. Key peaks include δ ~4.5 ppm for the propanol -CH- group and δ ~7.5–8.5 ppm for benzimidazole protons .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 295.14 for CHNO).
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to validate purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives like this compound?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the benzyl group’s orientation and hydrogen bonding between the hydroxyl group and adjacent heteroatoms can be visualized. Data-to-parameter ratios >13 and R-factors <0.05 ensure reliability .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies).
- Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl ring) to explain variability in antitumor or antitubercular activity .
- Control Experiments : Replicate studies with identical cell lines (e.g., MCF-7 for cytotoxicity) and solvent systems to isolate compound-specific effects .
Q. How can computational modeling predict the bioactivity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl reductase). Key interactions include π-π stacking between benzimidazole and aromatic residues, and hydrogen bonding via the propanol hydroxyl group .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to design derivatives with enhanced potency .
Q. What challenges arise in achieving regioselectivity during functionalization of the benzimidazole core?
- Electrophilic Substitution : The 5- and 6-positions of benzimidazole are more reactive. Directed ortho-metalation or protecting group strategies (e.g., N-benzylation) can steer reactions to desired positions .
- Catalytic Control : Palladium-catalyzed cross-couplings (Suzuki-Miyaura) with aryl boronic acids require careful ligand selection (e.g., SPhos) to avoid byproducts .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH for condensation (pH 10–12) to minimize side reactions .
- Crystallography Challenges : Crystallize the compound in polar solvents (e.g., DMSO/water) to enhance crystal quality. Twinning or low-resolution data may require iterative SHELXL refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
